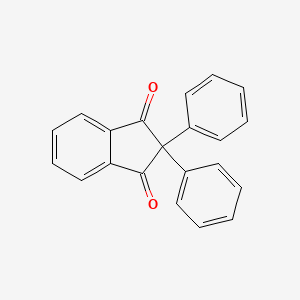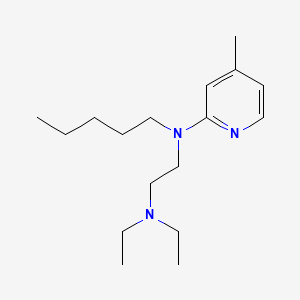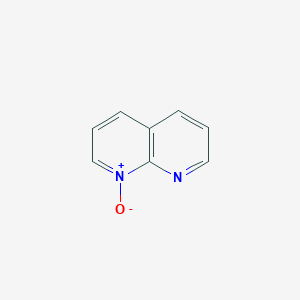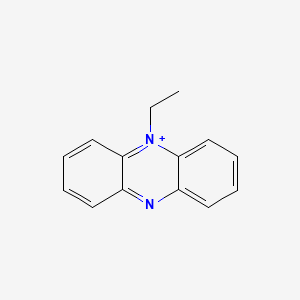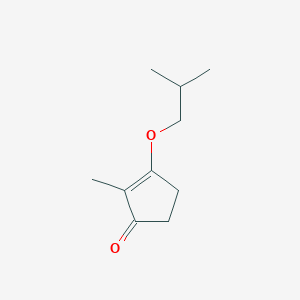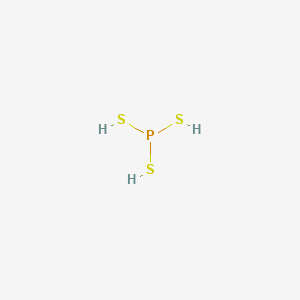
Phosphorotrithious acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorotrithious acid is a chemical compound that contains phosphorus, sulfur, and hydrogen. It is known for its unique properties and reactivity, making it a subject of interest in various scientific fields. The compound is characterized by the presence of three sulfur atoms bonded to a central phosphorus atom, forming a trithious structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphorotrithious acid can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with hydrogen sulfide under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where phosphorus trichloride and hydrogen sulfide are continuously fed into the system. The reaction is carefully monitored to maintain optimal conditions, and the product is purified through distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Phosphorotrithious acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: When exposed to oxidizing agents such as hydrogen peroxide, this compound can be converted into phosphorotrithious oxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride, leading to the formation of phosphorotrithious hydride.
Substitution: In the presence of halogens, this compound can undergo substitution reactions, replacing one or more sulfur atoms with halogen atoms.
Major Products Formed: The major products formed from these reactions include phosphorotrithious oxide, phosphorotrithious hydride, and various halogenated derivatives.
Applications De Recherche Scientifique
Phosphorotrithious acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in the regulation of enzymatic activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving oxidative stress.
Industry: this compound is used in the production of specialty chemicals and as an additive in lubricants and polymers.
Mécanisme D'action
The mechanism by which phosphorotrithious acid exerts its effects involves the interaction with molecular targets such as enzymes and proteins. The compound can modulate the activity of these targets by altering their structure and function. The pathways involved include redox reactions and the formation of covalent bonds with specific amino acid residues.
Comparaison Avec Des Composés Similaires
- Phosphorodithious acid
- Phosphorotetrathious acid
- Phosphoromonothious acid
These compounds differ in the number of sulfur atoms bonded to the phosphorus atom, leading to variations in their reactivity and applications.
Propriétés
Numéro CAS |
25758-77-4 |
|---|---|
Formule moléculaire |
H3PS3 |
Poids moléculaire |
130.2 g/mol |
Nom IUPAC |
phosphorotrithious acid |
InChI |
InChI=1S/H3PS3/c2-1(3)4/h2-4H |
Clé InChI |
OBSCFZZYDILIJH-UHFFFAOYSA-N |
SMILES canonique |
P(S)(S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(4-Chlorobenzyl)amino]methyl}-2-methylpyrimidin-4-amine](/img/structure/B14701428.png)
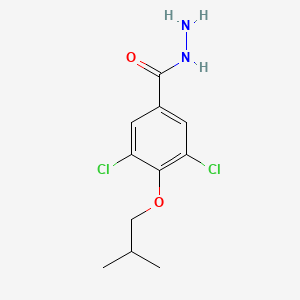

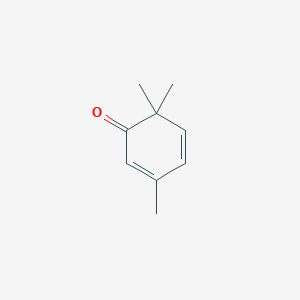
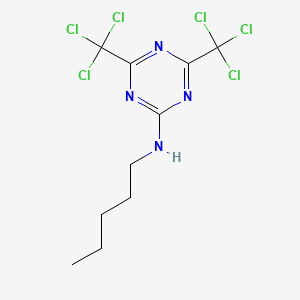
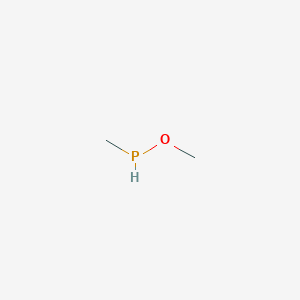
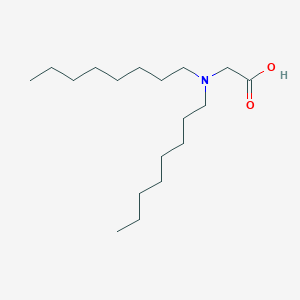
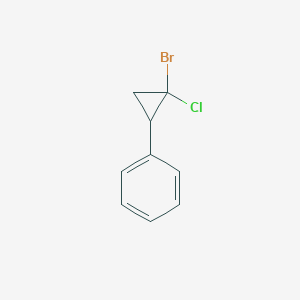
![5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione](/img/structure/B14701485.png)
